BenchChemオンラインストアへようこそ!

(R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Chiral chemistry Medicinal chemistry Asymmetric synthesis

(R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS 214273-19-5) is a chiral secondary amine composed of a morpholine ring substituted at the 2-position with an N,N-dimethylaminomethyl group in the R absolute configuration. This C7H16N2O scaffold belongs to the 2-substituted morpholine family, a class widely exploited as intermediates in medicinal chemistry and asymmetric synthesis.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 214273-19-5
Cat. No. B3028506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine
CAS214273-19-5
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCN(C)CC1CNCCO1
InChIInChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1
InChIKeyKNCQHMMKDOIHRT-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS 214273-19-5) – Chiral Morpholine Building Block for Asymmetric Synthesis and Medicinal Chemistry


(R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS 214273-19-5) is a chiral secondary amine composed of a morpholine ring substituted at the 2-position with an N,N-dimethylaminomethyl group in the R absolute configuration. This C7H16N2O scaffold belongs to the 2-substituted morpholine family, a class widely exploited as intermediates in medicinal chemistry and asymmetric synthesis [1]. The defined stereochemistry enables selective interactions with chiral biological targets and renders the compound a valuable chiral auxiliary for enantioselective transformations .

Why Generic Substitution Is Not Advisable for (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine


Simple replacement of (R)-N,N-dimethyl-1-(morpholin-2-yl)methanamine with the racemic mixture or the opposite (S)-enantiomer can compromise stereochemical integrity in downstream applications. In chiral environments such as enzyme active sites or asymmetric catalytic cycles, the R-enantiomer exhibits specific binding and reactivity that the S-enantiomer does not replicate [1]. Using the racemate (CAS 122894-56-8) introduces a 50% contamination of the undesired enantiomer, which can reduce enantioselectivity and yield in asymmetric syntheses [2]. Researchers requiring defined stereochemistry must therefore source the specific R-enantiomer to ensure reproducible outcomes.

(R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine – Quantitative Differentiation Evidence for Procurement Decisions


Stereochemical Composition: Single (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer (CAS 214273-19-5) is a single stereoisomer with defined R absolute configuration at the morpholine C-2 carbon, whereas the racemic mixture (CAS 122894-56-8) is a 1:1 mixture of R and S enantiomers [1]. Commercial specifications for the (R)-enantiomer indicate chemical purity ≥95% (GC/HPLC) ; the racemic mixture is also supplied at ≥95% purity but lacks stereochemical definition [2]. In chiral HPLC analysis, the (R)-enantiomer elutes as a single peak, while the racemate shows two peaks with equal area [2]. The quantified difference is that the (R)-enantiomer provides 100% of the desired stereoisomer, whereas the racemate delivers only 50%.

Chiral chemistry Medicinal chemistry Asymmetric synthesis

Enantiomeric Excess Validation by Chiral HPLC vs. Racemate

The (R)-enantiomer (CAS 214273-19-5) can be analytically resolved from its (S)-counterpart using chiral stationary phases. In a representative chiral HPLC method, the (R)-enantiomer elutes as a single peak with retention time distinct from the (S)-enantiomer . The racemic mixture (CAS 122894-56-8) shows two peaks of equal area, confirming a 50:50 ratio . Procurement of the (R)-enantiomer with a certificate of analysis (CoA) that includes enantiomeric excess (e.e.) data provides verifiable stereochemical purity, whereas the racemate offers no such assurance.

Analytical chemistry Quality control Chiral separation

Procurement Cost Analysis: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer (CAS 214273-19-5) carries a significant price premium over the racemic mixture due to the additional chiral resolution or asymmetric synthesis steps. At Fluorochem, the (R)-enantiomer is priced at £314 for 250 mg, £469 for 500 mg, and £702 for 1 g (purity 95+%) . In contrast, the racemic mixture (CAS 122894-56-8) from Bide Pharmatech is offered at a substantially lower price point for similar purity [1]. This cost differential reflects the added value of stereochemical definition.

Procurement Cost analysis Chemical sourcing

Salt Form Versatility: Free Base vs. Dihydrochloride Salt

The (R)-enantiomer is commercially available as both the free base (CAS 214273-19-5) and the dihydrochloride salt (CAS not separately assigned; formed by treating the free base with HCl) . The dihydrochloride salt offers improved aqueous solubility and solid-state stability compared to the free base, which is a liquid at room temperature . The racemic mixture is also available as a dihydrochloride salt (CAS 122894-40-0), but the chiral salt of the (R)-enantiomer ensures that both the stereochemical and salt-form requirements are met simultaneously [1].

Salt selection Formulation Chemical stability

Optimal Application Scenarios for (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine Based on Verified Differentiation


Asymmetric Synthesis of Pharmaceutical Intermediates Requiring Defined (R)-Stereochemistry

In medicinal chemistry programs where the target molecule contains a morpholine-2-ylmethylamine moiety with defined R-configuration, the (R)-enantiomer serves as a direct building block, eliminating the need for chiral resolution of downstream products [1]. The verified single-enantiomer composition (Evidence Item 1) ensures that the final compound maintains stereochemical integrity.

Chiral Auxiliary or Ligand in Enantioselective Catalysis

The compound's tertiary amine functionality and chiral morpholine backbone make it suitable as a chiral auxiliary or ligand component in asymmetric catalytic reactions . The high enantiomeric excess (Evidence Item 2) is critical for achieving high e.e. in the catalyzed product.

Stereospecific Biological Assays and Target Engagement Studies

For in vitro pharmacological studies where biological targets are chiral (e.g., G-protein coupled receptors, ion channels), the (R)-enantiomer provides a defined stereochemical probe [1]. Using the racemate would confound dose-response relationships, as evidenced by the 50% contamination with the opposite enantiomer (Evidence Item 1).

Solid-Phase Synthesis and Formulation Requiring a Stable Solid Reagent

When solid-phase peptide synthesis or solid-supported reagent protocols require a morpholine-containing building block, the dihydrochloride salt of the (R)-enantiomer offers a solid, easily weighable form with proven stability (Evidence Item 4) . This avoids the handling difficulties associated with the liquid free base.

Quote Request

Request a Quote for (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.